C.I. Basic Orange 14

Description

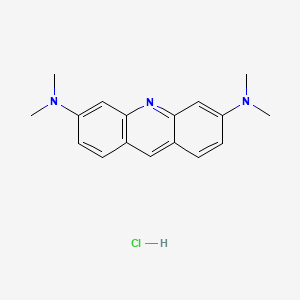

3,6-Bis(dimethylamino)acridine hydrochloride, commonly known as Acridine Orange (AO), is a cationic fluorescent dye belonging to the acridine family. It exists in multiple salt forms, including the hydrochloride (CAS 65-61-2) and zinc chloride double salt (CAS 10127-02-3). The compound is widely used in biological research for its ability to differentially stain nucleic acids: it emits green fluorescence when bound to double-stranded DNA (dsDNA) and red fluorescence when interacting with single-stranded DNA (ssDNA) or RNA . Applications include:

Propriétés

IUPAC Name |

3-N,3-N,6-N,6-N-tetramethylacridine-3,6-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3.ClH/c1-19(2)14-7-5-12-9-13-6-8-15(20(3)4)11-17(13)18-16(12)10-14;/h5-11H,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSTHNGLPHBTRMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C=C3C=CC(=CC3=N2)N(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

494-38-2 (parent cpd) | |

| Record name | Acridine Orange | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000065612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40883213 | |

| Record name | 3,6-Acridinediamine, N3,N3,N6,N6-tetramethyl-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65-61-2 | |

| Record name | Acridine Orange | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acridine Orange | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000065612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acridine orange | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56324 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,6-Acridinediamine, N3,N3,N6,N6-tetramethyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,6-Acridinediamine, N3,N3,N6,N6-tetramethyl-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N,N',N'-tetramethylacridin-3,6-yldiamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.558 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACRIDINE ORANGE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YO2175B15I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mécanisme D'action

Target of Action

Acridine Orange Hydrochloride, also known as C.I. Basic Orange 14 or 3,6-Bis(dimethylamino)acridine hydrochloride, primarily targets nucleic acids, specifically DNA and RNA . It serves as a nucleic acid-selective fluorescent dye with cationic properties .

Mode of Action

The compound interacts with its targets through two main mechanisms. At low concentrations, it intercalates into DNA and precipitates RNA . At high concentrations, it denatures and precipitates both rna and dna . DNA intercalation, along with its subsequent impacts on biological processes involving DNA and related enzymes, is principally responsible for the mode of action of acridine .

Biochemical Pathways

The interaction of Acridine Orange Hydrochloride with nucleic acids affects various biochemical pathways. For instance, it is used to analyze autophagy . The compound’s ability to intercalate DNA and precipitate RNA can impact the normal functioning of these nucleic acids, potentially affecting the transcription and translation processes.

Result of Action

The molecular and cellular effects of Acridine Orange Hydrochloride’s action are primarily observed through its staining properties. When bound to DNA, it emits green fluorescence, and when associated with RNA, it shifts to emit red fluorescence . This allows for the differentiation of various types of cells and the analysis of cell cycle determination .

Action Environment

The action of Acridine Orange Hydrochloride is influenced by environmental factors, particularly pH. The compound can withstand low pH environments, allowing it to penetrate acidic organelles such as lysosomes and phagolysosomes . When the pH of the environment is 3.5, Acridine Orange Hydrochloride becomes excited by blue light and can differentially stain human cells green and prokaryotic cells orange .

Analyse Biochimique

Biochemical Properties

Acridine orange hydrochloride plays a significant role in various biochemical reactions. It is a metachromatic dye that can stain DNA, RNA, and acid glycosaminoglycans. At low concentrations, it intercalates into DNA and precipitates RNA, while at high concentrations, it denatures and precipitates both RNA and DNA. This compound interacts with enzymes, proteins, and other biomolecules through electrostatic interactions and intercalation. For example, acridine orange hydrochloride is used to analyze autophagy by staining acidic vesicular organelles, such as autolysosomes, which fluoresce red under acidic conditions.

Cellular Effects

Acridine orange hydrochloride has profound effects on various types of cells and cellular processes. It is cell-permeable and can enter acidic compartments like lysosomes, where it emits orange fluorescence under low pH conditions. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, acridine orange hydrochloride is used to assess the volume of acidic vesicular organelles, which increases upon autophagy induction. It also helps in the detection of apoptosis by staining DNA and RNA, allowing researchers to visualize changes in cellular physiology and cell cycle status.

Molecular Mechanism

The mechanism of action of acridine orange hydrochloride involves its ability to intercalate with nucleic acids and bind to biomolecules through electrostatic interactions. When bound to double-stranded DNA, it emits green fluorescence, while binding to single-stranded DNA or RNA results in red fluorescence. This compound can also enter acidic organelles, where it accumulates and fluoresces red due to the low pH environment. Acridine orange hydrochloride’s ability to differentiate between various types of nucleic acids and cellular compartments makes it a versatile tool in molecular biology research.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of acridine orange hydrochloride can change over time. This compound is stable under normal storage conditions but may degrade under prolonged exposure to light or extreme pH conditions. Long-term studies have shown that acridine orange hydrochloride can have lasting effects on cellular function, particularly in the context of autophagy and apoptosis. Researchers must carefully control experimental conditions to ensure consistent results when using this compound.

Dosage Effects in Animal Models

The effects of acridine orange hydrochloride vary with different dosages in animal models. At low doses, it is used to stain nucleic acids and analyze cellular processes without causing significant toxicity. At high doses, acridine orange hydrochloride can be toxic and may cause adverse effects, such as genetic mutations and cellular damage. Researchers must determine the appropriate dosage to balance efficacy and safety in their studies.

Metabolic Pathways

Acridine orange hydrochloride is involved in several metabolic pathways, particularly those related to nucleic acid metabolism. It interacts with enzymes and cofactors that facilitate the intercalation and binding of nucleic acids. This compound can affect metabolic flux and metabolite levels by altering the stability and function of nucleic acids within cells. Understanding these interactions is crucial for interpreting the results of experiments involving acridine orange hydrochloride.

Transport and Distribution

Within cells and tissues, acridine orange hydrochloride is transported and distributed through various mechanisms. It is cell-permeable and can diffuse across cell membranes to reach its target sites. This compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments. The distribution of acridine orange hydrochloride within cells is influenced by factors such as pH, concentration, and the presence of other biomolecules.

Subcellular Localization

Acridine orange hydrochloride exhibits specific subcellular localization patterns that affect its activity and function. It is commonly found in the nucleus, where it binds to DNA and RNA, as well as in acidic organelles like lysosomes and autolysosomes. The localization of acridine orange hydrochloride is directed by targeting signals and post-translational modifications that guide it to specific compartments or organelles. This precise localization is essential for its role in staining and analyzing cellular structures.

Activité Biologique

3,6-Bis(dimethylamino)acridine hydrochloride, commonly known as Acridine Orange, is a cationic dye with significant biological activity, particularly in the field of molecular biology and cytochemistry. Its primary applications include staining nucleic acids in cells, which allows for the visualization of DNA and RNA under fluorescence microscopy. This compound exhibits unique properties that make it invaluable in various research and clinical settings.

Intercalation and Staining Properties

At low concentrations, 3,6-Bis(dimethylamino)acridine hydrochloride intercalates into double-stranded DNA (dsDNA), allowing it to emit green fluorescence. Conversely, when it binds to single-stranded DNA (ssDNA) or RNA, it emits red fluorescence. This dual emission property is utilized extensively for differentiating between RNA and DNA during various biological assays .

Biochemical Pathways Affected

The interaction of this compound with nucleic acids influences several biochemical pathways:

- Cell Cycle Analysis : It is commonly used to study cell cycle dynamics due to its ability to selectively stain nuclei.

- Autophagy Studies : Acridine Orange is also employed in autophagy research, where it helps visualize acidic compartments within cells.

- Cytotoxicity : At higher concentrations, it can denature RNA and DNA, leading to cytotoxic effects that are useful for studying cell viability and apoptosis mechanisms .

Antimicrobial Properties

Research indicates that 3,6-Bis(dimethylamino)acridine hydrochloride possesses antimicrobial properties. It has been shown to cause mutations in microorganisms, making it a potential agent for studying microbial genetics and resistance mechanisms.

Cytotoxic Effects

In vitro studies have demonstrated that this compound exhibits cytotoxicity against various cancer cell lines. The IC50 values vary significantly depending on the specific cell type:

- Breast Cancer (MCF-7) : IC50 = 86 μM

- Prostate Cancer (PC-3) : IC50 values indicate moderate activity against these lines .

Anti-inflammatory Activity

Recent studies have highlighted its role in inhibiting inflammatory pathways. For instance, it has been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in activated macrophages. This suggests a potential therapeutic application in managing inflammatory diseases .

A detailed study investigated the cytotoxic effects of 3,6-Bis(dimethylamino)acridine hydrochloride on various cancer cell lines using the MTT assay. The results indicated that:

- The compound effectively reduced cell viability in a dose-dependent manner.

- Flow cytometry analysis revealed that treated cells exhibited increased apoptosis markers.

Inflammation Model Study

In an LPS-stimulated zebrafish model, administration of the compound resulted in significant reductions in cell death and nitric oxide production, underscoring its anti-inflammatory potential .

Data Summary

| Biological Activity | Effect | IC50 Value |

|---|---|---|

| Cytotoxicity (MCF-7) | Moderate activity | 86 μM |

| Cytotoxicity (PC-3) | Moderate activity | Not specified |

| Anti-inflammatory (in macrophages) | Inhibition of iNOS and COX-2 | Not specified |

Applications De Recherche Scientifique

Nucleic Acid Staining

Acridine orange is widely used for staining nucleic acids in cells. It intercalates into DNA and RNA, allowing for the visualization of these macromolecules under fluorescence microscopy. This property is particularly useful in:

- Cell Cycle Analysis : Acridine orange can distinguish between live and dead cells based on their nucleic acid content. Live cells exhibit green fluorescence due to the binding of acridine orange to RNA, while dead cells show red fluorescence due to the binding to denatured DNA .

Apoptosis Studies

The compound is instrumental in apoptosis research. It helps differentiate between apoptotic and necrotic cell death by analyzing changes in fluorescence intensity associated with DNA fragmentation during apoptosis .

Lysosomal Staining

Acridine orange serves as a lysosomal dye, allowing researchers to visualize lysosomal activity and integrity within cells. This application is critical for studies related to lysosomal storage diseases and cellular metabolism .

Drug Development

Recent studies have explored the potential of acridine derivatives as therapeutic agents against various diseases, including cancer and neurodegenerative disorders. For instance, modified acridine compounds have shown promise as inhibitors of acetylcholinesterase (AChE), which is relevant for Alzheimer's disease treatment .

Imaging Agents

Acridine derivatives are being investigated as imaging agents for amyloid plaques associated with Alzheimer's disease. These compounds can bind specifically to amyloid aggregates, providing a means for visualizing pathological changes in the brain .

Case Studies

Comparaison Avec Des Composés Similaires

Key Physical Properties :

Structural Analogs: Acridine Derivatives

A. Acridine Orange Base (CAS 494-38-2)

- Structure : Lacks hydrochloride or zinc chloride counterions.

- Properties : Lower molecular weight (265.35), soluble in acidic organic solvents (e.g., 1N HCl) .

- Applications : Less suitable for aqueous staining compared to salt forms; used in organic-phase reactions.

B. Acridine-Peptide Conjugates

- Structure : AO core modified with peptide chains (e.g., compounds 10–21 in ).

- Properties : Enhanced DNA quadruplex binding specificity due to peptide interactions .

- Applications : Targeted recognition of G-quadruplex structures in cancer research .

Functional Analogs: Nucleic Acid Stains

A. Ethidium Bromide

- Comparison :

B. Methyl Red (CAS 493-52-7)

- Structure: Azo dye (non-acridine).

- Properties : λmax at 410 nm; used in pH indicators (4.2–6.2 range) .

- Applications : Bacterial acid production assays (vs. AO’s nucleic acid focus) .

Salt Form Variations

Research Findings

- Differential Staining : AO’s red/green fluorescence ratio correlates with RNA/DNA content, enabling real-time apoptosis tracking .

- pH Sensitivity: In lysosomes (pH < 4.0), AO accumulates and emits orange-red fluorescence, unlike non-pH-sensitive dyes .

- Purity Challenges : Commercial AO often contains impurities (e.g., acridone derivatives), necessitating purification for quantitative studies .

Méthodes De Préparation

Acid-Catalyzed Cyclization

A patent by discloses a high-purity route to 3,6-diaminoacridine via cyclization in glycerol. The process involves heating a mixture of precursor materials (unspecified in the patent) with hydrochloric acid at 80°C for 1.5 hours, followed by dilution with water and neutralization with sodium hydroxide. The crude product precipitates and undergoes recrystallization from morpholine, yielding 3,6-diaminoacridine with >90% purity. Critical to this method is the use of glycerol, which enhances reaction homogeneity and minimizes byproduct formation.

Protective Group Strategies

Matejova et al. developed an alternative pathway using butanoyl-protected intermediates. 3,6-Di(butanoylamino)acridine is treated with sodium hydroxide in 2-propanol at 80°C for 5 hours, cleaving the protective groups to yield 3,6-diaminoacridine. This method achieves an 80% yield after recrystallization from methanol/tetrahydrofuran (THF), highlighting the utility of temporary protection to prevent side reactions during cyclization.

Methylation of Amino Groups

Conversion of 3,6-diaminoacridine to its dimethylamino derivative necessitates selective alkylation of the primary amines. Two approaches are prevalent: direct alkylation with methyl halides and reductive amination via the Eschweiler-Clarke reaction .

Alkylation with Methyl Halides

Reacting 3,6-diaminoacridine with methyl iodide in dimethylformamide (DMF) at 60–80°C for 12–24 hours introduces dimethylamino groups. The reaction is typically conducted under basic conditions (e.g., potassium carbonate) to deprotonate the amines, facilitating nucleophilic substitution. Patent corroborates this methodology for analogous dialkylaminoacridines, achieving >70% yields after column chromatography. Post-alkylation, the free base is isolated via solvent evaporation and purified through recrystallization.

Hydrochloride Salt Formation

The final step involves protonation of the dimethylated acridine to form the hydrochloride salt. Patent outlines a protocol wherein the free base is dissolved in methanol, treated with 32% hydrochloric acid, and heated to boiling. Activated carbon is added to adsorb impurities, followed by hot filtration and cooling to induce crystallization. The product, 3,6-bis(dimethylamino)acridine hydrochloride, is isolated in 85–90% yield after drying at 60°C. Recrystallization from methanol ensures pharmaceutical-grade purity, with residual solvent levels below 0.1%.

Comparative Analysis of Synthesis Methods

The table below contrasts key parameters across the reviewed methodologies:

Acid-catalyzed cyclization () excels in purity but requires stringent temperature control, while protective group strategies () offer higher yields at the cost of additional synthetic steps. Methylation via alkylation () proves more scalable than reductive amination, albeit with moderate purity.

Q & A

Q. What is the mechanism by which 3,6-Bis(dimethylamino)acridine hydrochloride differentially stains DNA and RNA in fluorescence microscopy?

The compound intercalates into nucleic acids, emitting green fluorescence (~530 nm) when bound to double-stranded DNA (due to monomeric binding) and orange-red fluorescence (~640 nm) when aggregated on single-stranded RNA. This metachromatic property arises from differences in dye stacking: planar DNA binding reduces aggregation, while RNA’s flexible structure promotes dimer formation . For accurate results, use excitation at 488 nm and adjust emission filters to distinguish between signals .

Q. What are the standard protocols for preparing 3,6-Bis(dimethylamino)acridine hydrochloride solutions for cell staining?

Dissolve the dye in ultrapure water at 1 mg/mL (stock solution). For live-cell staining, dilute to 1–5 µg/mL in PBS and incubate for 10–15 minutes at 37°C. Rinse cells thoroughly to remove unbound dye. For fixed cells, post-fixation with 4% paraformaldehyde is recommended to reduce background noise .

Q. How does pH influence the fluorescence properties of this dye?

The compound’s fluorescence intensity and emission maxima are pH-dependent. At neutral pH (7.0–7.4), it preferentially binds nucleic acids. Below pH 3.0, protonation of dimethylamino groups reduces membrane permeability, while alkaline conditions (pH > 8.0) may cause dye aggregation and quenching. Always calibrate buffer pH before use .

Advanced Research Questions

Q. How can researchers resolve conflicting fluorescence data when using this dye in apoptosis assays?

Discrepancies in fluorescence (e.g., unexpected orange signal in viable cells) may arise from RNA interference or improper fixation. To mitigate:

Q. What strategies optimize the use of this dye in flow cytometry for mitochondrial mass quantification?

Mitochondrial staining requires low dye concentrations (0.1–0.5 µg/mL) to avoid lysosomal interference. Pre-incubate cells with 50 nM Mitotracker Red to validate mitochondrial localization. Use a 488 nm laser for excitation and collect emissions at 530/30 nm (DNA/RNA) and 670 nm (mitochondria). Data normalization against unstained controls is critical .

Q. How can researchers assess and mitigate batch-to-batch variability in dye purity?

Commercial batches vary in purity (e.g., ~80% dye content in some suppliers ). To standardize:

Q. What experimental designs address the dye’s mutagenic potential in long-term cell studies?

The dye induces frameshift mutations via intercalation. To minimize risk:

- Limit exposure time to ≤30 minutes.

- Include a recovery phase (24–48 hours post-staining) before downstream assays.

- Use low concentrations (≤2 µg/mL) and validate genomic stability via comet assays .

Methodological Challenges and Solutions

Q. How to troubleshoot non-specific staining in bacterial viability assays?

Non-specific binding in Gram-negative bacteria can occur due to outer membrane permeabilization. Pre-treat cells with 1 mM EDTA to enhance dye penetration or use 0.1% Triton X-100 for 5 minutes to lyse dead cells before staining .

Q. What are the implications of zinc chloride in the compound’s formulation for RNA studies?

The zinc chloride double salt formulation (e.g., CAS 10127-02-3) enhances RNA binding but may inhibit enzymatic reactions. For RNA-seq applications, remove Zn²⁺ via chelation (10 mM EDTA) post-staining .

Q. How to quantify dye retention in 3D cell culture models?

In thick tissues, signal attenuation can occur. Use two-photon microscopy (excitation: 900 nm) to improve penetration. Alternatively, section cultures and compare fluorescence intensity between surface and deeper layers .

Data Interpretation and Validation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.